cLogP and TPSA Define a Balanced Lipophilic/Hydrophilic Profile vs. Tert-Butyl and Trifluoromethyl Analogs
The target compound exhibits a calculated logP of 2.54657 and TPSA of 59.1 Ų, positioning it in an optimal 'lead-like' space for CNS drug discovery. In contrast, the tert-butyl analog (CAS 175277-47-1) has a lower cLogP of 1.331 and identical TPSA, potentially reducing membrane permeability [1]. The trifluoromethyl analog (CAS 1186194-48-8) is expected to have a higher cLogP (~2.8–3.0), increasing the risk of non-specific binding and poor solubility .
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 2.54657; TPSA: 59.1 Ų |
| Comparator Or Baseline | tert-butyl analog: cLogP 1.331, TPSA 59.1 Ų; trifluoromethyl analog: cLogP ~2.8-3.0 (estimated) |
| Quantified Difference | ΔcLogP = +1.215 (vs. tert-butyl); ΔcLogP ≈ -0.25 to -0.45 (vs. trifluoromethyl) |
| Conditions | Calculated using standard cheminformatics algorithms; data sourced from vendor datasheets. |
Why This Matters
The balanced logP ensures efficient passive diffusion across biological membranes while maintaining sufficient aqueous solubility for reliable in vitro assay performance.
- [1] Maybridge. 2-[4-(tert-Butyl)phenoxy]ethanimidamide hydrochloride. cLogP: 1.331. View Source
